molecular formula C6H12Cl2O4 B12691889 1,6-Dichloro-1,6-dideoxymannitol, DL- CAS No. 13171-09-0

1,6-Dichloro-1,6-dideoxymannitol, DL-

Cat. No.: B12691889
CAS No.: 13171-09-0
M. Wt: 219.06 g/mol
InChI Key: VSYOJRJNYPFTHS-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dichloro-1,6-dideoxymannitol, DL- is a synthetic compound with the molecular formula C6H12Cl2O4. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloro-1,6-dideoxymannitol, DL- can be synthesized through the chlorination of mannitol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 6 positions of the mannitol molecule .

Industrial Production Methods

In an industrial setting, the production of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-1,6-dideoxymannitol, DL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield 1,6-dihydroxy-1,6-dideoxymannitol, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

1,6-Dichloro-1,6-dideoxymannitol, DL- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dihydroxy-1,6-dideoxymannitol: A derivative of mannitol with hydroxyl groups instead of chlorine atoms.

    1,6-Dibromo-1,6-dideoxymannitol: A similar compound with bromine atoms instead of chlorine atoms.

Uniqueness

1,6-Dichloro-1,6-dideoxymannitol, DL- is unique due to its specific chemical structure and properties.

Properties

CAS No.

13171-09-0

Molecular Formula

C6H12Cl2O4

Molecular Weight

219.06 g/mol

IUPAC Name

(2S,3S,4S,5S)-1,6-dichlorohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

VSYOJRJNYPFTHS-KVTDHHQDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl

Canonical SMILES

C(C(C(C(C(CCl)O)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.